Hydrogen Bond Donor Count & Permeability
Compared to 5-fluoro-1H-indole-2-carbaldehyde (CAS 220943-23-7), the target compound possesses an N-methyl group, reducing the hydrogen bond donor (HBD) count from 1 to 0 [1][2]. A lower HBD count is associated with improved passive membrane permeability and reduced P-glycoprotein efflux, key parameters for central nervous system (CNS) drug candidates [3].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 5-Fluoro-1H-indole-2-carbaldehyde: 1 |
| Quantified Difference | Reduction of 1 HBD |
| Conditions | Computed properties from PubChem and ChemSrc databases |
Why This Matters
Zero HBD count favors brain penetration and reduces efflux liability, making this compound a preferred intermediate for CNS-targeted drug discovery.
- [1] PubChem. 5-Fluoro-1-methyl-1H-indole-2-carbaldehyde. PubChem CID 23004696. National Center for Biotechnology Information. View Source
- [2] ChemSrc. 5-Fluoro-1H-indole-2-carbaldehyde (CAS 220943-23-7). ChemSrc. View Source
- [3] Wager, T. T., et al. (2010). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 1(6), 435–449. View Source
